molecular formula C12H18O B2973933 (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol CAS No. 2248200-38-4

(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol

Cat. No.: B2973933
CAS No.: 2248200-38-4
M. Wt: 178.275
InChI Key: MDNWUVDGTFUATD-NSHDSACASA-N
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Description

(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by its chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and a suitable chiral auxiliary.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a methylmagnesium halide to form the corresponding secondary alcohol.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the desired (2S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to perform the Grignard reaction efficiently.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high yield and purity of the (2S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Serves as a chiral building block in asymmetric synthesis.

Biology:

    Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand stereoselectivity.

Medicine:

Industry:

    Material Science: Used in the synthesis of materials with specific chiral properties.

Mechanism of Action

The mechanism by which (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The chiral center plays a crucial role in determining the compound’s interaction with chiral environments, such as enzymes and receptors.

Comparison with Similar Compounds

    (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.

Uniqueness:

    Chirality: The (2S)-enantiomer is unique due to its specific stereochemistry, which can result in different biological activities compared to the (2R)-enantiomer or the racemic mixture.

    Reactivity: The presence of the chiral center can influence the compound’s reactivity and interaction with other chiral molecules.

Properties

IUPAC Name

(2S)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNWUVDGTFUATD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@H](C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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